molecular formula C19H18N2O3 B14982561 N-(8-ethoxyquinolin-5-yl)-4-methoxybenzamide

N-(8-ethoxyquinolin-5-yl)-4-methoxybenzamide

Cat. No.: B14982561
M. Wt: 322.4 g/mol
InChI Key: PPEXNLMEIHAGQE-UHFFFAOYSA-N
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Description

N-(8-ethoxyquinolin-5-yl)-4-methoxybenzamide is a synthetic organic compound with potential applications in various fields of scientific research. The compound is characterized by the presence of an ethoxyquinoline moiety and a methoxybenzamide group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-ethoxyquinolin-5-yl)-4-methoxybenzamide typically involves the reaction of 8-ethoxyquinoline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(8-ethoxyquinolin-5-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or ethoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Quinoline derivatives with oxidized functional groups.

    Reduction: Reduced forms of the original compound with hydrogenated functional groups.

    Substitution: Compounds with substituted functional groups replacing the methoxy or ethoxy groups.

Scientific Research Applications

N-(8-ethoxyquinolin-5-yl)-4-methoxybenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(8-ethoxyquinolin-5-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(8-ethoxyquinolin-5-yl)-2-(4-methoxyphenyl)acetamide
  • N-(8-ethoxyquinolin-5-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
  • N-(8-ethoxyquinolin-5-yl)sulfonyldecanamide

Uniqueness

N-(8-ethoxyquinolin-5-yl)-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

N-(8-ethoxyquinolin-5-yl)-4-methoxybenzamide

InChI

InChI=1S/C19H18N2O3/c1-3-24-17-11-10-16(15-5-4-12-20-18(15)17)21-19(22)13-6-8-14(23-2)9-7-13/h4-12H,3H2,1-2H3,(H,21,22)

InChI Key

PPEXNLMEIHAGQE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=C(C=C1)NC(=O)C3=CC=C(C=C3)OC)C=CC=N2

Origin of Product

United States

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